molecular formula C14H17N3O3 B11810450 Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11810450
M. Wt: 275.30 g/mol
InChI Key: QWBLFCKXBRTVOL-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole ring with a benzyloxyethyl halide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxyethyl group instead of a benzyloxy group.

    Methyl 4-amino-1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methoxyethyl group instead of a benzyloxy group.

Uniqueness

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the benzyloxy group, which can impart specific chemical and physical properties to the compound. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 4-amino-1-(2-phenylmethoxyethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H17N3O3/c1-19-14(18)13-12(15)9-17(16-13)7-8-20-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,15H2,1H3

InChI Key

QWBLFCKXBRTVOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1N)CCOCC2=CC=CC=C2

Origin of Product

United States

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